molecular formula C8H6ClFO B6359604 4-Chloro-3-fluoro-2-methylbenzaldehyde CAS No. 1783769-70-9

4-Chloro-3-fluoro-2-methylbenzaldehyde

Cat. No.: B6359604
CAS No.: 1783769-70-9
M. Wt: 172.58 g/mol
InChI Key: YGSASDPCRZXUEJ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-Chloro-3-fluoro-2-methylbenzaldehyde typically involves the introduction of chloro and fluoro substituents onto a methylbenzaldehyde framework. One common synthetic route includes the halogenation of 2-methylbenzaldehyde followed by selective fluorination. The reaction conditions often involve the use of halogenating agents such as chlorine and fluorine gas, along with catalysts to facilitate the reactions . Industrial production methods may employ similar strategies but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Chloro-3-fluoro-2-methylbenzaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

4-Chloro-3-fluoro-2-methylbenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the development of bioactive compounds and pharmaceuticals.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: It is utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluoro-2-methylbenzaldehyde is primarily determined by its functional groups. The aldehyde group can participate in various biochemical reactions, including enzyme-catalyzed transformations. The chloro and fluoro substituents can influence the compound’s reactivity and interaction with molecular targets. These interactions can modulate biological pathways and exert specific effects, making the compound valuable in medicinal chemistry .

Comparison with Similar Compounds

4-Chloro-3-fluoro-2-methylbenzaldehyde can be compared with other similar compounds such as:

    3-Fluoro-2-methylbenzaldehyde: Lacks the chloro substituent, which affects its reactivity and applications.

    4-Fluoro-3-methylbenzaldehyde: Lacks the chloro substituent and has different chemical properties.

    3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Contains additional fluorine atoms, which significantly alter its chemical behavior. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct reactivity and versatility in various applications.

Properties

IUPAC Name

4-chloro-3-fluoro-2-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c1-5-6(4-11)2-3-7(9)8(5)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSASDPCRZXUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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